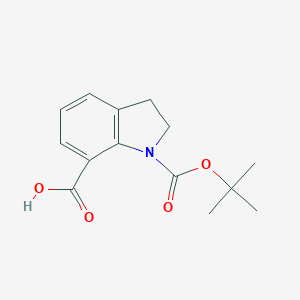

N-Boc-indoline-7-carboxylic acid

説明

Significance as a Versatile Chemical Building Block

The versatility of N-Boc-indoline-7-carboxylic acid stems from the orthogonal reactivity of its functional groups. The carboxylic acid moiety can readily participate in a variety of reactions, such as esterification, amidation, and conversion to other functional groups. Simultaneously, the Boc-protected nitrogen is stable under many reaction conditions used to modify the carboxylic acid, but can be easily deprotected to allow for subsequent functionalization of the indoline (B122111) nitrogen. This "plug-and-play" characteristic makes it a highly sought-after component in combinatorial chemistry and the synthesis of compound libraries. enamine.net

The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. By starting with this compound, researchers can efficiently introduce diverse substituents at the 7-position, leading to the rapid generation of novel indoline derivatives for biological screening.

Role in Contemporary Organic and Medicinal Chemistry

In modern organic synthesis, this compound serves as a key precursor for the construction of complex heterocyclic systems. researchgate.net Its structure is particularly amenable to intramolecular cyclization reactions, enabling the formation of fused ring systems that are of interest in drug discovery.

The carboxylic acid functional group is a cornerstone in drug design, often playing a critical role in the interaction of a drug molecule with its biological target. nih.gov this compound provides a convenient entry point for incorporating the indoline-7-carboxylic acid motif into potential therapeutic agents. The development of novel indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors highlights the importance of the carboxylic acid functionality in the design of new antiviral agents. nih.gov

Furthermore, the principles of using protected amino acids and other bifunctional molecules are fundamental concepts in organic chemistry, often covered in advanced textbooks on the subject. testbook.com The strategic use of protecting groups, exemplified by the Boc group in this compound, is a central theme in the synthesis of complex organic molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 143262-20-8 | sigmaaldrich.comfishersci.ca |

| Molecular Formula | C₁₄H₁₇NO₄ | sigmaaldrich.comfishersci.ca |

| Molecular Weight | 263.29 g/mol | sigmaaldrich.com |

| Melting Point | 182 °C (decomposes) | sigmaaldrich.comfishersci.ca |

| Appearance | Solid, Yellow | sigmaaldrich.comfishersci.ca |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | fishersci.ca |

| InChI Key | SUAMIYWLXFROHE-UHFFFAOYSA-N | sigmaaldrich.comfishersci.ca |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMIYWLXFROHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-20-8 | |

| Record name | N-Boc-indoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Indoline 7 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to N-Boc-indoline-7-carboxylic acid

The synthesis of this compound is a multi-faceted process that hinges on two key stages: the construction and appropriate functionalization of the core indoline (B122111) structure, and the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Formation of the Indoline Core and Strategic Functionalization at C7

The indoline framework is a prevalent motif in numerous natural products and pharmaceutical agents. acs.org The functionalization of the indoline core, particularly at the C7 position of the benzene (B151609) ring, is a synthetic challenge due to the inherent reactivity of the pyrrole-like ring, which typically favors reactions at the C2 and C3 positions. rsc.org Overcoming this challenge has led to the development of elegant strategies that direct functionalization to the less accessible C4-C7 positions. rsc.orgnih.gov

Transition-metal catalysis is a cornerstone for achieving site-selective C-H functionalization of the indoline benzene ring. rsc.orgnih.gov A primary strategy involves the use of a directing group attached to the indoline nitrogen, which positions a metal catalyst in proximity to the C7-H bond, facilitating its activation. acs.orgnih.gov Various directing groups have been developed to this end. For instance, the installation of an N-P(O)tBu2 group can direct palladium-catalyzed arylation to the C7 position. nih.gov Similarly, rhodium-catalyzed C-H functionalization has been successfully employed for the enantioselective synthesis of C7-indolino biaryl atropisomers, a class of axially chiral compounds. nih.govnih.gov These methods are crucial as they provide a direct route to C7-substituted indolines, which can then be converted to the desired carboxylic acid. nih.gov

Ruthenium catalysis also provides a powerful tool for C7 functionalization. In the presence of a ruthenium catalyst, 1-carbamoylindolines can react with 7-azabenzonorbornadienes to yield 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines, demonstrating a specific C7-H functionalization. rsc.org While early methods for C7 modification often relied on directed ortho-metalation followed by electrophilic quenching or halogenation, modern transition-metal-catalyzed approaches offer a more direct and versatile toolkit for creating carbon-carbon and carbon-heteroatom bonds at this position. rsc.org

Advanced and Stereoselective Synthesis of Indoline Carboxylic Acid Scaffolds

The development of stereoselective methods to produce chiral indoline carboxylic acids is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. These advanced strategies include direct enantioselective synthesis, chiral resolution of racemic mixtures, and diastereoselective reactions to control the relative stereochemistry in substituted systems.

Enantioselective Routes and Chiral Resolution of Indoline-2-carboxylic acid esters

Optically active indoline-2-carboxylic acid is a key building block for several antihypertensive drugs. researchgate.net Enantiomerically pure forms can be obtained through two primary approaches: asymmetric synthesis or the resolution of a racemic mixture. researchgate.net

Chiral resolution is a common and effective method for separating enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts through the reaction of a racemic carboxylic acid with a chiral resolving agent, such as an optically pure amine. These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org For instance, (R,S)-indoline-2-carboxylic acid can be resolved using (1S)- or (1R)-10-camphorsulfonic acid. google.com Similarly, N-acetyl-indoline-2-carboxylic acid can be resolved with (S)- or (R)-phenylglycinol. google.com Another strategy involves esterification with a chiral alcohol, like (-)-menthol, to form diastereomeric esters that can be separated chromatographically. beilstein-journals.org

Enzymatic resolution offers a powerful alternative. The enzyme Chirazyme L-2, an immobilized form of Candida antarctica lipase, has been used for the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. This reaction efficiently produces the (S)-carboxylic acid with very high enantiomeric excess (>99.9% ee), leaving the unreacted (R)-ester also in high enantiomeric purity. researchgate.net

Direct asymmetric synthesis provides a more atom-economical route. For example, (S)-indoline-2-carboxylic acid can be synthesized from the chiral pool starting material L-phenylalanine through a process involving nitration and subsequent intramolecular nitro amination. researchgate.net

Diastereoselective Control in Substituted Indoline Systems

Many bioactive molecules contain indoline scaffolds with multiple stereocenters. Therefore, controlling the diastereoselectivity of reactions to form these structures is crucial. Several advanced catalytic methods have been developed to synthesize substituted indolines with high diastereoselectivity.

A notable example is the copper-hydride (CuH) catalyzed synthesis of cis-2,3-disubstituted indolines. This method demonstrates high diastereoselectivity and enantioselectivity across a broad range of substrates, tolerating various functional groups. nih.gov The reaction proceeds under mild conditions and is highly valuable for accessing optically active 2,3-disubstituted indolines. nih.gov

Table 1: Copper-Catalyzed Diastereo- and Enantioselective Synthesis of cis-2,3-Disubstituted Indolines (Data sourced from reference nih.gov)

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | Ph | H | 95 | 95 |

| 2 | 4-MeOC₆H₄ | H | 92 | 96 |

| 3 | 4-BrC₆H₄ | H | 91 | 92 |

| 4 | 2-thienyl | H | 90 | 98 |

| 5 | Ph | Me | 94 | 97 |

Other innovative methods include dearomative cascade reactions. For instance, a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed to produce complex indoline- and pyrrole-embedded tetracycles with excellent diastereoselectivity. acs.org Additionally, photocatalytic hydroboration of indole (B1671886) derivatives using a heterogeneous catalyst can achieve a trans-hydroboration, providing boryl indolines with high diastereoselectivity, complementing existing methods that often yield cis-products. nih.gov These methods showcase the progress in creating complex, multi-substituted indoline systems with precise stereochemical control. researchgate.net

Catalytic Approaches for Selective Functionalization of Indolines

Catalytic methods have revolutionized the synthesis and functionalization of indoline scaffolds, enabling selective modifications that were previously difficult to achieve. acs.orgrsc.org Transition metals such as palladium, rhodium, ruthenium, and iridium are at the forefront of these advancements. acs.orgnih.govnih.govrsc.org

As discussed, directing-group-assisted C-H functionalization is a powerful strategy for achieving regioselectivity. nih.gov Palladium catalysis, in particular, is widely used. For example, a palladium/S,O-ligand catalyst system can achieve a highly selective C5–H olefination of directing-group-free indolines. acs.org This is significant as it avoids the need to install and remove a directing group.

Rhodium catalysis has been instrumental in the atroposelective C7 functionalization of indolines to create axially chiral biaryls. nih.govnih.gov Iron, a more earth-abundant and less toxic metal, has also emerged as a useful catalyst. An iron-catalyzed N-alkylation of indolines using alcohols via a borrowing-hydrogen methodology has been developed, offering a selective route to N-alkylated products. nih.gov Furthermore, iridium-catalyzed C-H borylation allows for the introduction of a versatile boryl group, which can be further transformed into other functionalities. nih.gov These catalytic approaches provide a diverse and powerful array of tools for the selective synthesis of functionalized indoline derivatives. rsc.org

Table 2: Overview of Catalytic Approaches for Indoline Functionalization

| Catalyst System | Position Functionalized | Type of Functionalization | Reference |

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | C7 | C-H Amination/Annulation | rsc.org |

| Chiral Rhodium Complex | C7 | Atroposelective Arylation | nih.govnih.gov |

| Pd(OAc)₂ / S,O-Ligand | C5 | Olefination | acs.org |

| Tricarbonyl(cyclopentadienone) Iron Complex | N1 | Alkylation | nih.gov |

| Ir-catalyst / BPin | C3 (of N-Boc-indole) | Borylation | nih.gov |

| Palladium(II) Acetate (B1210297) | C7 (with directing group) | Arylation | nih.gov |

Rhodium-Catalyzed C(sp²)–H Functionalization

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C(sp²)–H bonds, offering an atom-economical route to C7-substituted indolines. A notable advancement is the rhodium-catalyzed C7-alkoxycarbonylation and acylation of indolines, which utilizes anhydrides as a safe and easy-to-handle carbonyl source. nih.gov This method provides a direct pathway to indoline-7-carboxylic acid esters, which are immediate precursors to the target acid.

The reaction proceeds without the need for external additives like oxidants or bases, which simplifies the experimental procedure and minimizes stoichiometric byproducts. nih.gov Researchers investigated various rhodium catalysts, finding that [RhCl(CO)₂]₂ was optimal for the transformation of N-protected indolines. nih.gov The reaction involves directing the C–H activation to the C7 position, followed by carbonylation.

A proposed mechanism, based on experimental results and literature precedents, suggests an additive-free catalytic cycle. nih.gov The cycle begins with the oxidative addition of the C–O bond of a dicarbonate (B1257347) to the rhodium(I) catalyst, forming a rhodium(III) intermediate and extruding carbon dioxide. Subsequently, C7-selective C–H activation of the indoline substrate by this intermediate generates a six-membered rhodacycle. The final product is formed via reductive elimination, which regenerates the active rhodium(I) catalyst. nih.gov

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | [Rh(cod)₂]OTf | Trace |

| 2 | [RhCl(cod)]₂ | 35 |

| 3 | RhCl(PPh₃)₃ | Trace |

| 4 | [RhCl(CO)₂]₂ | 95 |

| 5 | Rh(acac)(CO)₂ | 78 |

| 6 | [Cp*RhCl₂]₂ | No Reaction |

This methodology represents a simple and straightforward protocol for synthesizing C7-carbonylated indolines, the direct precursors to N-protected indoline-7-carboxylic acids. nih.gov Another rhodium-catalyzed method facilitates the decarbonylative C(sp²)-H alkylation of indolines using alkyl carboxylic acids, further highlighting the versatility of rhodium in C7-functionalization. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and C–H functionalization. For the synthesis of this compound derivatives, palladium-catalyzed reactions offer several potential routes, including direct C–H carbonylation or the coupling of pre-functionalized precursors. Palladium-catalyzed aminocarbonylation, for instance, is a highly effective method for creating amide bonds from aryl or alkenyl halides, carbon monoxide, and an amine. nih.govbeilstein-journals.org This strategy can be adapted to synthesize a wide variety of complex amides under mild conditions with high selectivity. nih.gov

The direct C–H functionalization of the indoline ring at the C7 position is a more atom-economical approach. The regioselectivity of such reactions on indole and indoline scaffolds is often controlled by a directing group attached to the nitrogen atom. acs.org For example, an N-(2-pyridyl)sulfonyl group has been shown to direct C-H alkenylation to the C7-position of the indole ring. acs.org Similarly, an N-(2-pyridylmethyl) group can direct functionalization to the C2 position. acs.org This principle could be applied to direct a palladium catalyst to the C7-position of an N-Boc-indoline substrate for subsequent carbonylation or coupling.

Furthermore, palladium catalysis has been used in the oxidative coupling of indole-3-carboxylic acids with alkenes, where the carboxyl group itself acts as a removable directing group to achieve C2-vinylation followed by decarboxylation. organic-chemistry.org While this specific reaction functionalizes a different position, it demonstrates the potential for using carboxylic acid groups within palladium-catalyzed transformations on the indole scaffold. organic-chemistry.org

| Transformation | Substrate | Catalyst System | Position Functionalized | Reference |

|---|---|---|---|---|

| Aminocarbonylation | Iodoarenes & Nortropane | Pd(OAc)₂ / Xantphos | Forms N-acyl bond | nih.gov |

| Alkenylation | N-(2-pyridylmethyl)indole | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2 | acs.org |

| Alkenylation | N-(2-pyridyl)sulfonylindole | Pd(OAc)₂ / Ag₂CO₃ | C7 | acs.org |

| Decarboxylative Vinylation | Indole-3-carboxylic acid | Pd(OAc)₂ / Ag₂CO₃ | C2 | organic-chemistry.org |

Photoredox Catalysis in Stereoselective Transformations

The synergy of photoredox catalysis with transition metal catalysis has unlocked novel chemical reactivity. A prime example relevant to the synthesis of the indoline core is the development of a highly regioselective indoline synthesis using a dual nickel/photoredox catalytic system. nih.govmit.edu This method constructs the indoline ring in a single step from 2-iodoacetanilides and alkenes. acs.orgnih.gov While this reaction produces 3-substituted indolines, it provides a powerful and general route to the fundamental indoline skeleton, which can be further elaborated to the desired C7-carboxylated target. researchgate.net

The reaction mechanism is believed to involve multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)). acs.orgresearchgate.net The photoredox catalyst is crucial for facilitating the challenging C–N bond-forming reductive elimination step, which is thought to proceed through a Ni(III) intermediate. mit.edu The photocatalyst then enables the reduction of the resulting Ni(I) species back to Ni(0) to complete the catalytic cycle. acs.org This dual catalytic system demonstrates high selectivity for the terminal position of both aliphatic and styrenyl alkenes and tolerates a variety of functional groups. nih.gov

| Aryl Electrophile | Alkenyl Partner | Product | Yield (%) |

|---|---|---|---|

| N-(2-iodophenyl)acetamide | Styrene | 2-methyl-3-phenylindoline | 75 |

| N-(2-iodo-4-methoxyphenyl)acetamide | Styrene | 5-methoxy-2-methyl-3-phenylindoline | 81 |

| N-(2-iodophenyl)acetamide | 1-Octene | 3-hexyl-2-methylindoline | 70 |

| Methyl 4-acetamido-3-iodobenzoate | Styrene | Methyl 2-methyl-3-phenylindoline-6-carboxylate | 80 |

This method showcases the power of photoredox catalysis to enable transformations that are difficult to achieve through traditional means, providing a general strategy for accessing complex indoline structures. researchgate.net

Copper-Catalyzed and Nickel-Catalyzed Reactions

Both copper and nickel catalysis offer unique and powerful avenues for the synthesis and functionalization of indoline derivatives.

Nickel-Catalyzed Reactions As detailed in the previous section, nickel catalysis, particularly when combined with photoredox catalysis, provides a highly effective method for the synthesis of the indoline ring itself. nih.govmit.edu The dual nickel/photoredox system allows for the one-step annulation of 2-iodoaniline (B362364) derivatives with alkenes to form 3-substituted indolines with high regioselectivity. nih.govresearchgate.net This reaction leverages the multiple oxidation states of nickel to facilitate the challenging C(sp³)–N bond formation, demonstrating a significant advance in the synthesis of the core indoline structure. acs.org

Copper-Catalyzed Reactions Copper catalysis has been widely employed for C–N bond formation, and it is particularly useful for the functionalization of the indoline nitrogen. A novel and efficient protocol utilizes nano copper oxide (CuO) as a recyclable heterogeneous catalyst for the N-arylation of various aryl halides with indoline carboxylic acid. nih.gov This method allows for the synthesis of 1-substituted indoles from indoline carboxylic acid via a one-pot aromatization and C–N cross-coupling reaction. nih.gov The use of a recyclable catalyst makes this an attractive and sustainable process.

Other copper-catalyzed reactions have been developed for synthesizing N-substituted indole derivatives. For example, a CuI-catalyzed Ullmann-type intramolecular amination of aryl bromides provides an efficient route to N-alkylated and N-arylated indole-3-carboxylic acid derivatives under mild conditions. rsc.org Additionally, copper iodide has been used to catalyze the N-alkylation of indoles using N-tosylhydrazones as the alkylating agent. nih.gov Newly developed indole-based N-heterocyclic carbene (NHC) copper complexes have also proven to be effective catalysts for the N-arylation of oxazolidinones and amides.

| Aryl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| Iodobenzene | Cs₂CO₃ | DMSO | 94 |

| 1-bromo-4-methoxybenzene | Cs₂CO₃ | DMSO | 92 |

| 1-chloro-4-nitrobenzene | Cs₂CO₃ | DMSO | 88 |

| 2-bromopyridine | Cs₂CO₃ | DMSO | 85 |

Chemical Reactivity and Mechanistic Investigations of N Boc Indoline 7 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 7-position of the indoline (B122111) ring is a key site for molecular derivatization. Its reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for various research applications.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of the carboxylic acid moiety of N-Boc-indoline-7-carboxylic acid into its corresponding derivatives, such as esters and amides, is a fundamental transformation in organic synthesis. These reactions typically proceed through the activation of the carboxyl group, followed by nucleophilic acyl substitution. nih.gov

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) or a more water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org The reaction of this compound with an alcohol in the presence of these reagents leads to the formation of the corresponding ester. For instance, reaction with ethanol (B145695) and EDC/DMAP in a solvent like dichloromethane (B109758) (DCM) would yield ethyl N-Boc-indoline-7-carboxylate.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Similar to esterification, this transformation often requires the use of coupling reagents to form an active intermediate that is susceptible to nucleophilic attack by the amine. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. sigmaaldrich.com The general mechanism for these coupling reactions involves the formation of a highly reactive acyl-substituted intermediate, which then readily reacts with the amine to form the stable amide bond.

The reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides. nih.gov This hierarchy is crucial for planning synthetic routes, as more reactive derivatives can be readily converted into less reactive ones. thermofisher.comlibretexts.org

Table 1: Synthesis of this compound Derivatives

| Derivative Type | Reagents & Conditions | Product |

|---|---|---|

| Ester | Alcohol (e.g., Ethanol), EDC, DMAP, in DCM | Ethyl N-Boc-indoline-7-carboxylate |

| Amide | Amine (e.g., Benzylamine), B(OCH₂CF₃)₃, in MeCN | N-Benzyl-N-Boc-indoline-7-carboxamide |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | N-Boc-indoline-7-carbonyl chloride |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction in organic chemistry. For indole (B1671886) carboxylic acids, this transformation can be achieved under various conditions, often requiring elevated temperatures and sometimes the presence of a catalyst. The specific conditions depend on the position of the carboxylic acid on the indole ring.

For indole-2-carboxylic acids, decarboxylation can be challenging. In some cases, attempts to perform other reactions, such as deacetylation on the nitrogen, can lead to simultaneous decarboxylation. clockss.org An improved method for the decarboxylation of indole-2-carboxylic acids involves heating the corresponding copper salt in a high-boiling solvent like N,N-dimethylacetamide. cdnsciencepub.com In contrast, indole-3-carboxylic acids can be decarboxylated under metal-free, basic conditions, for example, by heating with potassium carbonate or in acetonitrile. researchgate.net

The mechanism of acidic decarboxylation of indolecarboxylic acids has been studied, revealing that in concentrated acid, the process can involve the formation of protonated carbonic acid as a reactive intermediate. nih.gov For this compound, decarboxylation would likely require harsh thermal conditions, potentially in a high-boiling point solvent such as quinoline, sometimes with a copper-based catalyst to facilitate the reaction. google.com A patented method for the decarboxylation of various heterocyclic carboxylic acids involves heating in the aprotic polar solvent N,N-dimethylformamide with an organic acid catalyst at temperatures between 85-150 °C. google.com

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal.

Strategies for N-Deprotection

The removal of the N-Boc group from this compound is a critical step in many synthetic sequences to liberate the indoline nitrogen for further functionalization. A variety of methods exist for Boc deprotection, broadly categorized into acidic, Lewis acidic, and other neutral or mild conditions.

Acidic Conditions: The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is highly effective. acs.org Solutions of hydrogen chloride (HCl) in organic solvents such as ethyl acetate (B1210297) or dioxane are also widely used. rsc.org Other strong acids like sulfuric acid and phosphoric acid can also effect this transformation. clockss.orgnih.gov

Lewis Acids: A range of Lewis acids can catalyze the cleavage of the N-Boc group. These include reagents like trimethylsilyl (B98337) iodide (TMSI), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂). nih.gov

Milder and Alternative Methods: In response to the need for deprotection under non-acidic conditions to tolerate sensitive functional groups, several milder methods have been developed. One such method employs oxalyl chloride in methanol (B129727) at room temperature, which has been shown to deprotect a diverse set of N-Boc protected compounds. google.comrsc.org Another environmentally friendly approach involves heating the N-Boc compound in water at reflux temperatures, which can achieve deprotection without any additional reagents. nih.gov

Table 2: Comparison of N-Boc Deprotection Methods

| Method Category | Reagent Examples | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Strong Acids | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | TFA in DCM; HCl in Dioxane/EtOAc | Highly effective, fast; Harsh conditions may not be suitable for acid-sensitive substrates. acs.orgrsc.org |

| Lewis Acids | Trimethylsilyl iodide (TMSI), Zinc Bromide (ZnBr₂) | Varies with reagent, often in aprotic solvents | Can offer different selectivity; Reagents can be moisture sensitive. acs.orgnih.gov |

| Mild/Neutral | Oxalyl chloride/Methanol, Refluxing Water | Room temperature; 90-100 °C | Tolerates acid-sensitive groups, "green" alternative; May require higher temperatures or longer reaction times. rsc.orgnih.gov |

N-Acylation and Other N-Functionalizations of Indolines

Once the N-Boc group is removed to yield indoline-7-carboxylic acid (or its ester/amide derivative), the secondary amine of the indoline ring becomes available for further functionalization. N-acylation is a common transformation to introduce various acyl groups.

The direct N-acylation of less nucleophilic N-heterocycles like indoles with carboxylic acids can be challenging. nih.gov However, several methods have been developed to facilitate this reaction. One approach involves the in-situ activation of the carboxylic acid. For example, using di-tert-butyl dicarbonate (B1257347) (the same reagent used for Boc protection) in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can enable the direct N-acylation of indazoles with carboxylic acids. nih.gov Another method for the direct N-acylation of indole involves heating with a carboxylic acid in the presence of boric acid. researchgate.net These methods could potentially be adapted for the N-acylation of the deprotected indoline-7-carboxylic acid scaffold. Traditional methods involve reacting the indoline with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. nih.gov

Regioselective Transformations on the Indoline Aromatic Ring

Achieving regioselective functionalization on the benzene (B151609) portion (the aromatic ring) of the indoline core is a significant synthetic challenge. rsc.orgnih.gov The inherent electronic properties of the indole and indoline systems favor electrophilic substitution on the five-membered pyrrole (B145914) ring, particularly at the C3 position. nih.gov Therefore, directing functionalization to a specific position on the C4-C7 benzene ring requires specific strategies. researchgate.net

The functionalization of the C4 to C7 positions of an indole is considerably more difficult than at the C2 or C3 positions. researchgate.net The use of directing groups is a common strategy to overcome this challenge. nih.gov In this compound, the existing substituents—the N-Boc protected amine and the C7-carboxylic acid—exert electronic effects that influence the regioselectivity of further reactions. The indoline nitrogen is an electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (C5 and C7). The carboxylic acid at C7 is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position (C4 and C6). The interplay of these opposing effects, along with steric hindrance, will determine the outcome of electrophilic aromatic substitution reactions.

Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for the regioselective arylation of the indoline benzene ring. rsc.orgnih.gov For instance, methods have been developed for the C4-arylation of indoles by employing a transient directing group. nih.gov The regioselectivity of transformations can also be influenced by the choice of protecting group on the indole nitrogen. nih.gov For this compound, electrophilic aromatic substitution, such as nitration or halogenation, would likely result in a mixture of products, with substitution at the C4 and C6 positions being plausible, depending on the specific reaction conditions and the strength of the electrophile.

Mechanistic Studies of Photorelease and Other Reactions

The chemical reactivity of this compound is primarily centered around the transformations of its two main functional groups: the carboxylic acid at the 7-position and the N-Boc (tert-butoxycarbonyl) protecting group. While the N-Boc group is traditionally known for its stability under many conditions and its removal under acidic catalysis, its potential for photorelease is a subject of mechanistic inquiry. This section delves into the mechanistic investigations of both the established chemical reactions and the theoretical pathways for photorelease of this compound.

The N-Boc protecting group is widely utilized in organic synthesis to temporarily block the reactivity of amine groups. total-synthesis.com Its removal is a critical step in many synthetic routes. The standard mechanism for the deprotection of the N-Boc group involves acid catalysis. This process is initiated by the protonation of the carbonyl oxygen of the Boc group, which is followed by the fragmentation of the molecule. This fragmentation results in the formation of a stable tertiary carbocation (tert-butyl cation), which subsequently deprotonates to form isobutene gas. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com This acid-labile nature makes the Boc group orthogonal to other protecting groups that are sensitive to different conditions, such as basic hydrolysis or catalytic hydrogenation. total-synthesis.comorganic-chemistry.org

While acid-catalyzed cleavage is the most common method for Boc group removal, alternative strategies have been explored. For instance, studies have shown that N-Boc protected indoles can be deprotected under mild conditions using an addition-elimination reaction with nucleophilic primary amines. tntech.edu This method provides a feasible alternative for deprotecting acid-sensitive heterocyclic compounds. tntech.edu

The concept of using light to remove protecting groups, a technique often referred to as "caging," offers precise spatial and temporal control over the release of active molecules. acs.orgnih.gov This has significant applications in chemical biology for the controlled release of bioactive compounds like neurotransmitters and in materials science. acs.orgresearchgate.netnih.gov A variety of photoremovable protecting groups (PPGs), also known as photocages, have been developed, with 2-nitrobenzyl and coumarin-based derivatives being prominent examples for caging carboxylic acids. acs.orgnih.govacs.org

The photorelease from these established PPGs typically involves an intramolecular hydrogen abstraction or a photoenolization process upon irradiation with UV or visible light. nih.govresearchgate.net For example, the photolysis of 2-nitrobenzyl esters proceeds via an aci-nitro intermediate to release the carboxylic acid. psu.edu Similarly, p-hydroxyphenacyl esters undergo a skeletal rearrangement following photoexcitation to liberate the protected acid. acs.org

A hypothetical photorelease mechanism for the N-Boc group from this compound, while not a standard or widely documented process, could be envisioned through the introduction of a photosensitive moiety or by exploiting the inherent (though weak) photochemical reactivity of the system. One theoretical pathway could involve an intramolecular photosensitization, where the indoline ring absorbs light and transfers energy to the Boc group, leading to its fragmentation. However, the N-Boc group itself is not a chromophore that readily absorbs UV-visible light, making direct photolysis inefficient. acs.org

A more plausible, yet still theoretical, approach would be a photo-acid generation (PAG) strategy. In this scenario, a separate photo-acid generator compound would be present in the reaction mixture. Upon irradiation, the PAG would release a proton, initiating the standard acid-catalyzed deprotection of the N-Boc group as described earlier. This would constitute an indirect photorelease mechanism.

The reactivity of the carboxylic acid group on the indoline ring is also a key aspect of the compound's chemistry. This group can undergo typical carboxylic acid reactions, such as esterification and amidation. For example, it can be condensed with various non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.org The reactivity of indoline-2-carboxylic acid derivatives has been explored in peptide synthesis, though challenges such as low reactivity and a tendency to form diketopiperazines have been noted. researchgate.net

The following table summarizes the key reactive sites of this compound and the typical reaction types they undergo.

| Reactive Site | Reagent/Condition | Reaction Type | Product Type |

| N-Boc Group | Trifluoroacetic Acid (TFA) or HCl | Acid-Catalyzed Deprotection | Free Indoline-7-carboxylic Acid |

| N-Boc Group | Nucleophilic Primary Amines | Addition-Elimination | Free Indoline-7-carboxylic Acid |

| Carboxylic Acid | Alcohol, Acid Catalyst | Esterification | Indoline-7-carboxylate Ester |

| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amidation | Indoline-7-carboxamide |

| Carboxylic Acid | Boc₂O, DMAP, N-Heterocycle | Condensation/Acylation | N-Acyl Heterocycle |

The following table outlines a hypothetical indirect photorelease mechanism for this compound.

| Step | Process | Description |

| 1 | Photoactivation of PAG | A photo-acid generator (PAG) absorbs a photon of light. |

| 2 | Proton Release | The excited PAG undergoes a chemical transformation, releasing a proton (H⁺). |

| 3 | Protonation of N-Boc Group | The released proton protonates the carbonyl oxygen of the N-Boc group on the indoline. |

| 4 | Fragmentation | The protonated N-Boc group fragments, forming a tert-butyl cation and a carbamic acid intermediate. |

| 5 | Deprotonation and Decarboxylation | The tert-butyl cation loses a proton to form isobutene, and the carbamic acid decomposes to the free amine and carbon dioxide. |

Application of N Boc Indoline 7 Carboxylic Acid in Complex Molecule Synthesis

As a Key Intermediate in Natural Product Synthesis

N-Boc-indoline-7-carboxylic acid serves as a useful starting material in the synthesis of natural products based on the indoline (B122111) structure. sigmaaldrich.comscbt.com The strategic placement of the carboxylic acid at the 7-position and the Boc-protecting group on the indoline nitrogen allows for controlled and regioselective modifications, which are essential for constructing the complex architectures of many natural products.

Building Block for Indoline- and Indole-Based Alkaloids

The indoline and indole (B1671886) skeletons are core structures in a vast number of alkaloids with significant biological activities. This compound provides a reliable and adaptable platform for the elaboration of these alkaloid frameworks. The Boc group ensures the stability of the indoline ring during various synthetic transformations and can be readily removed under specific conditions to allow for further functionalization of the nitrogen atom. This controlled reactivity is paramount in the multi-step synthesis of complex alkaloids.

Role in Total Synthesis Strategies

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex organic molecule from simple precursors, this compound has proven to be an invaluable tool. Its pre-functionalized nature streamlines synthetic routes, often reducing the number of steps required to achieve the target molecule.

Precursor to Structurally Diverse Indole and Indoline Scaffolds

The chemical versatility of this compound allows for its transformation into a variety of more complex indole and indoline scaffolds. bldpharm.com The carboxylic acid group can be converted into a range of other functional groups, such as amides, esters, or alcohols, through standard organic reactions. Furthermore, the indoline ring can be selectively oxidized to the corresponding indole structure, thereby expanding the diversity of accessible molecular frameworks. This flexibility makes it a key precursor for creating libraries of compounds with varied structural motifs for biological screening. For instance, N-acylindole-2-carboxylates are valuable precursors for preparing indolines through the regioselective hydrogenation of the pyrrole (B145914) ring. clockss.org

Utilization in the Synthesis of Peptides and Peptidomimetics

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, novel conformations, and improved biological activity. mdpi.com this compound and its analogs serve as important building blocks in this area of research.

Modified Amino Acid Building Blocks

This compound can be considered a constrained, non-natural amino acid. nih.govresearchgate.net Its rigid indoline core can impart specific conformational constraints on a peptide backbone, which can be crucial for mimicking the structure of a natural peptide's active site or for enhancing resistance to enzymatic degradation. mdpi.com The Boc-protected nitrogen and the carboxylic acid functional group allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. nih.govyoutube.com For example, Boc-L-indoline-2-carboxylic acid is a key building block in creating modified amino acids that enhance the stability and bioactivity of therapeutic peptides. chemimpex.com The synthesis of dipeptides with the general formula Boc-AA-(2S)-Ind-OMe has been achieved through a peptide coupling reaction between different N-protected amino acids and a phenylalanine methyl ester, followed by intramolecular amination to form the indoline ring. nih.gov

Contributions to Drug Discovery and Development

The indole and indoline moieties are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. nih.gov this compound, as a precursor to a multitude of structurally diverse molecules, plays a significant role in the discovery and development of new therapeutic agents. chemimpex.com

The ability to systematically modify the structure of this compound allows medicinal chemists to perform structure-activity relationship (SAR) studies. By synthesizing and testing a series of analogs, researchers can identify the key structural features required for a desired biological activity. This iterative process is fundamental to the optimization of lead compounds in drug discovery. For example, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. nih.govmdpi.com Further structural optimization of these compounds has led to derivatives with significantly increased inhibitory effects. nih.govmdpi.com Similarly, indoline-based compounds have been discovered and optimized as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties. acs.org

Table 1: Synthetic Applications of this compound and Related Compounds

| Application Area | Specific Use | Key Transformations | Resulting Structures |

|---|---|---|---|

| Natural Product Synthesis | Starting material for indoline-based natural products. sigmaaldrich.comscbt.com | Controlled and regioselective modifications. | Complex alkaloid frameworks. |

| Total Synthesis | Precursor to diverse scaffolds. bldpharm.com | Functional group interconversion (e.g., amides, esters), oxidation of indoline to indole. | Structurally diverse indole and indoline scaffolds. clockss.org |

| Peptide Synthesis | Modified amino acid building block. nih.govresearchgate.netchemimpex.com | Standard peptide coupling protocols. | Peptidomimetics with enhanced stability and conformational constraints. mdpi.comnih.gov |

| Drug Discovery | Scaffold for medicinal chemistry. chemimpex.com | Structure-activity relationship (SAR) studies, synthesis of compound libraries. | Novel therapeutic agents, e.g., HIV-1 integrase inhibitors, anti-inflammatory agents. nih.govmdpi.comacs.org |

Design and Synthesis of Novel Drug Candidates

The inherent structure of this compound, featuring a protected indoline core with a carboxylic acid group at the 7-position, provides a versatile scaffold for building a diverse array of potential therapeutic agents. The "Boc" (tert-butyloxycarbonyl) protecting group is crucial, as it allows for controlled, stepwise chemical modifications, ensuring that specific reactions occur at desired locations on the molecule. chemimpex.com This level of control is paramount in the multi-step syntheses required for creating complex drug candidates.

Researchers have successfully utilized this compound as a foundational element in the synthesis of novel compounds targeting a range of diseases. For instance, it serves as a key building block in the creation of indoline-based compounds with potential applications in oncology and infectious diseases. The carboxylic acid functional group provides a convenient attachment point for coupling with other molecular fragments, enabling the construction of larger, more intricate molecules with tailored biological activities. nih.gov

One notable application is in the development of inhibitors for specific biological pathways. For example, derivatives of indoline-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit NF-kappaB, a protein complex that plays a key role in regulating the immune response to infection and in the development of cancer. nih.govresearchgate.net In these studies, the indoline scaffold, derived from precursors like this compound, is systematically modified to optimize its inhibitory activity. nih.gov

The synthesis of these novel drug candidates often involves a series of chemical reactions, as illustrated in the table below, which outlines a general synthetic approach.

| Step | Description | Reagents and Conditions |

| 1 | Amide Coupling: The carboxylic acid of this compound is coupled with a desired amine-containing fragment. | Coupling agents (e.g., EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) |

| 2 | Boc Deprotection: The Boc protecting group is removed to liberate the indoline nitrogen. | Strong acid (e.g., Trifluoroacetic acid (TFA)), Solvent (e.g., Dichloromethane (B109758) (DCM)) |

| 3 | Further Functionalization: The newly exposed nitrogen atom can be further modified by reacting it with various electrophiles to introduce additional diversity. | Alkyl halides, Acyl chlorides, etc. |

This systematic approach allows for the creation of a library of related compounds, each with slight structural variations, which can then be screened for their biological activity.

Structure-Activity Relationship (SAR) Studies of Indoline Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. This compound and its derivatives are instrumental in conducting these studies for the indoline class of compounds. By systematically altering different parts of the indoline scaffold, researchers can identify the key structural features responsible for a molecule's therapeutic effects.

For example, in the development of HIV-1 fusion inhibitors, researchers have synthesized and evaluated a series of indole-based compounds to understand the role of molecular shape and surface area in their binding affinity to the gp41 protein. nih.gov These studies revealed that the linkage between different parts of the molecule significantly impacts its activity, with certain configurations leading to enhanced potency. nih.gov

Similarly, in the pursuit of novel cannabinoid CB1 receptor agonists, SAR studies on indole-3-carboxamides were conducted to improve potency and water solubility. rsc.org By exploring various structural modifications, scientists were able to identify a lead compound with desirable properties for further clinical evaluation. rsc.org

The data gathered from these SAR studies are often compiled into tables to visualize the relationship between structure and activity. An illustrative example of an SAR table for a hypothetical series of indoline derivatives is shown below.

| Compound | R1 Group | R2 Group | Biological Activity (IC50, µM) |

| 1a | Hydrogen | Methyl | 10.5 |

| 1b | Fluorine | Methyl | 5.2 |

| 1c | Chlorine | Methyl | 2.1 |

| 2a | Hydrogen | Ethyl | 8.9 |

| 2b | Fluorine | Ethyl | 4.1 |

| 2c | Chlorine | Ethyl | 1.5 |

In a study on indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, researchers found that modifying the chroman scaffold to an indoline moiety and introducing various substituents led to compounds with significant inhibitory activity against NF-kappaB and cytotoxicity against cancer cell lines. nih.govresearchgate.net The study highlighted that even the intermediates protected with a Boc group showed promising results, underscoring the importance of this protecting group in the synthetic and evaluation process. nih.gov

Ultimately, the use of this compound and related building blocks in SAR studies accelerates the drug discovery process by providing a rational basis for the design of more potent and selective drug candidates.

Advanced Characterization and Computational Studies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of N-Boc-indoline-7-carboxylic acid, providing definitive evidence of its molecular structure and purity.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The carboxylic acid proton (–COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. princeton.edupressbooks.publibretexts.org The protons on the aromatic ring of the indoline (B122111) structure would appear in the aromatic region (approximately 7.0-8.0 ppm). The two methylene (B1212753) groups (–CH₂–) of the indoline ring are expected to show signals in the aliphatic region, typically as triplets. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group will produce a characteristic sharp singlet signal in the upfield region, usually around 1.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate in the range of 165-185 ppm. princeton.edupressbooks.pubwisc.edu The carbonyl carbon of the Boc group appears further upfield, typically around 150-155 ppm. The quaternary carbon of the Boc group is observed around 80-85 ppm, while the methyl carbons of the Boc group produce a strong signal around 28 ppm. The aromatic carbons of the indoline ring will have distinct signals in the 110-150 ppm range, and the two aliphatic methylene carbons will appear in the upfield region of the spectrum. hmdb.canp-mrd.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer valuable insight into the electronic environment of the nitrogen atom within the indoline ring. The chemical shift of the nitrogen is influenced by the presence of the electron-withdrawing Boc group. This technique can be particularly useful for studying changes at the nitrogen center during subsequent synthetic transformations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | - |

| Proton | Aromatic (Ar-H) | 7.0 - 8.0 (m) | - |

| Proton | Indoline (-CH₂) | ~3.0 - 4.0 (m) | - |

| Proton | Boc (-C(CH₃)₃) | ~1.5 (s, 9H) | - |

| Carbon | Carboxylic Acid (-COOH) | - | 165 - 185 |

| Carbon | Boc (-CO-) | - | ~150 - 155 |

| Carbon | Aromatic (Ar-C) | - | 110 - 150 |

| Carbon | Boc (-C(CH₃)₃) | - | ~80 - 85 |

| Carbon | Indoline (-CH₂) | - | ~25 - 50 |

| Carbon | Boc (-C(CH₃)₃) | - | ~28 |

HRMS is an essential technique for determining the precise molecular formula of a compound. For this compound (C₁₄H₁₇NO₄), the theoretical exact mass can be calculated. researchgate.netacs.org Experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a molecular ion peak corresponding to this calculated mass with a high degree of accuracy (usually within 5 ppm). Common adducts observed in ESI-MS include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, or the deprotonated molecule [M-H]⁻. chemicalbook.comasianpubs.org This precise mass measurement provides unambiguous confirmation of the elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Commonly Observed Ions | Expected m/z |

|---|---|---|---|

| C₁₄H₁₇NO₄ | 263.1158 | [M+H]⁺ | 264.1230 |

| [M+Na]⁺ | 286.1050 | ||

| [M-H]⁻ | 262.1085 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While it provides less structural detail than NMR, it is a powerful tool for studying reaction kinetics and mechanisms. The indole (B1671886) chromophore exhibits characteristic absorption bands in the UV region. researchgate.netacs.orgasianpubs.org

In research, UV-Vis spectroscopy can be employed to monitor reactions involving this compound or its derivatives. For example, in the oxidative polymerization of indole, the rate of polymer formation can be followed by monitoring the increase in absorbance at a specific wavelength in the visible region. acs.orgnih.govcapes.gov.brresearchgate.netfrontiersin.org By measuring the change in absorbance over time under different reactant concentrations, a rate law can be determined, and the activation energy for the reaction can be calculated. nih.govresearchgate.net This kinetic data is invaluable for elucidating the reaction mechanism, such as whether the polymerization proceeds through a radical cation-monomer pathway. nih.govcapes.gov.brfrontiersin.org

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, enabling a deeper understanding of molecular properties and reactivity.

This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govacs.org This method allows researchers to screen virtual libraries of compounds derived from the indoline scaffold against a specific biological target, such as an enzyme or receptor. capes.gov.brnih.govmdpi.com The docking results, often expressed as a binding energy or score, help identify promising candidates for further development. nih.govyoutube.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. nih.gov These simulations can assess the stability of the docked pose, reveal key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and help understand how the ligand might induce conformational changes in the protein target. capes.gov.brresearchgate.net For instance, derivatives of the indoline scaffold have been studied using these methods to investigate their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) kinase. hmdb.ca

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to model chemical reactions. nih.govacs.org These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. researchgate.netnih.gov

For reactions involving the indoline scaffold, DFT can elucidate reaction pathways by calculating the activation energies for different potential mechanisms. np-mrd.orgnih.govfrontiersin.org For example, in studying the isomerization of indole, quantum chemical calculations can identify the transition state structures and energy barriers, helping to determine the most favorable reaction pathway. researchgate.netnih.gov These theoretical investigations provide a molecular-level understanding of reactivity that can be difficult to obtain through experimental methods alone and can guide the design of new synthetic routes. frontiersin.orgacs.org

Patent Landscape and Industrial Production Perspectives

Analysis of Patented Synthetic Routes and Intermediates

The synthesis of N-Boc-indoline-7-carboxylic acid is crucial for its application as an intermediate in the development of more complex pharmaceutical compounds. While specific patents detailing the end-to-end synthesis of this exact molecule are not always publicly detailed, the patent landscape for related indole (B1671886) and indoline (B122111) derivatives reveals several common and innovative strategies that are applicable. The synthesis generally involves the construction of the indoline core, followed by or integrated with the introduction of the C7-carboxylic acid and N-Boc protecting groups.

Key synthetic approaches found in the broader patent literature for similar structures often begin with commercially available indole or nitro-toluene precursors. One common strategy involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by functionalization of the benzene (B151609) ring and subsequent reduction of the indole to an indoline. The Boc group is favored in many multi-step syntheses due to its stability under various reaction conditions and its facile removal under acidic conditions. clockss.orgnih.gov

Another patented approach involves the early introduction of the carboxylic acid or a precursor group (like a cyano or ester group) onto the aromatic ring of a starting material, such as a substituted nitrotoluene. This is often followed by a reductive cyclization to form the indoline ring. For instance, a 2-substituted nitrophenyl derivative can undergo catalytic hydrogenation, which simultaneously reduces the nitro group and facilitates the cyclization to form the indoline core. beilstein-journals.org

The Fischer indole synthesis is a classic and frequently patented method for creating the indole scaffold, which can then be reduced to the corresponding indoline. beilstein-journals.org This method, however, may present challenges in achieving the specific 7-position substitution required for this particular compound without complex starting materials. More modern approaches, such as the Larock indole synthesis, utilize palladium-catalyzed coupling reactions, offering greater flexibility and control over substituent placement on the indole ring. beilstein-journals.org

Below is an interactive table summarizing plausible synthetic routes and key intermediates based on patented methodologies for related compounds.

Interactive Data Table: Plausible Patented Synthetic Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Relevant Literature |

| Route 1 | Indoline-7-carboxylic acid | - | N-Boc Protection | Boc₂O, Base |

| Route 2 | 7-Bromoindole | 1-Boc-7-bromoindole, 1-Boc-7-cyanoindole | Boc protection, Cyanation, Hydrolysis, Hydrogenation | nih.gov |

| Route 3 | 2-Methyl-3-nitrobenzoic acid | Methyl 2-(cyanomethyl)-3-nitrobenzoate | Esterification, Reductive Cyclization, N-Boc Protection | beilstein-journals.org |

| Route 4 | Indole-7-carboxylic acid | Methyl indole-7-carboxylate, Methyl 1-Boc-indole-7-carboxylate | Esterification, N-Boc Protection, Catalytic Hydrogenation | clockss.org |

Strategies for Process Development and Scale-Up in API Manufacturing

The transition from a laboratory-scale synthesis to large-scale industrial production of an Active Pharmaceutical Ingredient (API) intermediate like this compound requires a robust and well-understood chemical process. news-medical.net The primary goal is to develop a manufacturing process that is safe, cost-effective, reproducible, and consistently yields a product that meets stringent quality and purity specifications under cGMP (current Good Manufacturing Practices) conditions.

Process Optimization and Robustness: A crucial first step in scale-up is the thorough understanding and optimization of the chosen synthetic route. news-medical.net For this compound, this involves a detailed study of each reaction step. For example, in a route involving catalytic hydrogenation to form the indoline ring, parameters such as catalyst selection (e.g., Pd/C), hydrogen pressure, temperature, solvent, and reaction time must be optimized to maximize yield and minimize impurities. beilstein-journals.org Similarly, for the N-Boc protection step, the choice of base, solvent, and temperature can significantly impact reaction efficiency and the formation of by-products. clockss.org The process must be designed to be robust, meaning it can tolerate minor variations in process parameters without significant deviation in product quality or yield. news-medical.net

Raw Material Sourcing and Control: The quality of starting materials is fundamental to the quality of the final API. A reliable supply chain for key precursors, such as the starting indole or indoline derivative, must be established. Specifications for all raw materials, reagents, and solvents must be defined and analytically confirmed before use to ensure consistency across batches.

Analytical Methodology: Comprehensive analytical methods are essential for monitoring the process and ensuring the quality of the final product. news-medical.net Techniques such as High-Performance Liquid Chromatography (HPLC) are used to track the progress of reactions, identify and quantify impurities, and determine the purity of the isolated product. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. In-process controls (IPCs) are implemented at critical stages of the manufacturing process to ensure the reaction is proceeding as expected before moving to the next step.

Scale-Up Considerations and Equipment: Transferring a process from laboratory glassware to large-scale manufacturing reactors (which can range from 160 to 16,000 liters) presents significant challenges. Factors such as mixing efficiency, heat transfer, and the mode of reagent addition must be carefully managed. news-medical.net For example, exothermic reactions require efficient cooling systems to prevent thermal runaways. Reactions requiring specialized conditions, such as high-pressure hydrogenations or cryogenic reactions (as low as -90°C), necessitate specialized equipment and infrastructure.

Purification and Isolation: The final isolation and purification steps are critical for achieving the required purity profile. For this compound, which is a solid, this typically involves crystallization. sigmaaldrich.com The crystallization process must be optimized to effectively remove impurities while maximizing the recovery of the product. Parameters to control include the choice of solvent system, cooling rate, and agitation. The final product is then dried under controlled conditions to remove residual solvents.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。